REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=O)=[CH:5][CH:4]=1.COC1C=C[C:17]([C:20]2[C:24]([C:25]([OH:27])=[O:26])=[C:23](C)[N:22](C)[N:21]=2)=CC=1>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[N:22]([CH3:23])[N:21]=[C:20]([CH3:17])[C:24]=2[C:25]([OH:27])=[O:26])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
mixture
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NN(C(=C1C(=O)O)C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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COC1=CC=C(C=C1)C1=C(C(=NN1C)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |